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Compound of Interest

Compound Name: (+)-Hydrastine

CAS No.: 29617-43-4

Cat. No.: B119000

Get Quote

Introduction & Mechanistic Profile[2][3][4][5][6][7]
(+)-Hydrastine (1R,9S-hydrastine) is a phthalideisoquinoline alkaloid and a primary bioactive

constituent of Hydrastis canadensis (Goldenseal). Unlike its congener berberine, (+)-
hydrastine possesses a distinct pharmacological profile characterized by potent GABA-A

receptor antagonism and emerging anti-neoplastic activity.

Therapeutic & Experimental Relevance:

Neuropharmacology: Acts as a potent competitive antagonist at the bicuculline-sensitive

GABA-A receptor, making it a vital probe for studying inhibitory neurotransmission and

seizure thresholds.

Oncology: Recent studies identify (+)-hydrastine as a novel inhibitor of p21-activated kinase

4 (PAK4), suppressing proliferation in lung and breast cancer models.

Metabolism: Modulates lipid metabolism and insulin signaling, though with a narrow

therapeutic index due to CNS toxicity.
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Mechanistic Pathway (GABA-A Antagonism)[4]
The following diagram illustrates the primary mechanism of action for (+)-hydrastine in the

Central Nervous System (CNS), contrasting it with GABAergic agonists.
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Figure 1: Mechanism of Action. (+)-Hydrastine competes with GABA, preventing chloride influx

and increasing neuronal excitability.

Formulation & Safety (Crucial Pre-requisites)
WARNING: (+)-Hydrastine is a potent convulsant. The intravenous (IV) convulsant dose 50

(CD50) in mice is approximately 0.16 mg/kg, which is twice as potent as bicuculline [1]. Strict

adherence to dose ranging is required to avoid immediate lethality.
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Vehicle Selection
(+)-Hydrastine is a weak base with poor aqueous solubility (BCS Class II). Improper

solubilization leads to precipitation in the peritoneum or erratic oral absorption.

Route Recommended Vehicle Preparation Notes

IV (Bolus)
5% DMSO + 5% Tween 80 +

90% Saline

Dissolve in DMSO first. Add

Tween 80.[1] Slowly add warm

saline while vortexing. Filter

sterilize (0.22 µm).

Oral (Gavage)
0.5% CMC-Na

(Carboxymethylcellulose)

Create a uniform suspension.

Sonicate for 10 mins.

IP (Injection) 10% PEG400 + 90% Saline

Adjust pH to 5.0-6.0 with dilute

HCl if necessary to aid

dissolution (alkaloids dissolve

better in acidic pH).

Maximum Tolerated Dose (MTD) Ranging
Before efficacy studies, determine the MTD in your specific strain.

Start Low: For IP/IV, start at 0.05 mg/kg.

Escalation: Increase by 0.05 mg/kg increments.

Endpoint: Appearance of tremors or Straub tail phenomenon (tail rigidity).

Protocol A: Pharmacokinetics (Rat Model)
This protocol establishes the absorption, distribution, metabolism, and excretion (ADME)

profile. (+)-Hydrastine undergoes extensive Phase I (CYP-mediated O-demethylation) and

Phase II (glucuronidation) metabolism [2].

Species: Sprague-Dawley Rats (Male, 250–300 g) N: 6 per time point or crossover design.

Experimental Workflow
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Cannulation: Surgically implant a jugular vein catheter under isoflurane anesthesia 24 hours

prior to dosing to allow stress-free blood sampling.

Dosing:

Group 1 (IV): 0.5 mg/kg (Bolus). Note: Keep dose low to avoid seizures.

Group 2 (PO): 10 mg/kg (Oral Gavage).

Sampling: Collect 0.2 mL blood into heparinized tubes at: 0 (pre-dose), 5, 15, 30 min, 1, 2, 4,

8, 12, and 24 h.

Processing: Centrifuge at 3000 x g for 10 min. Store plasma at -80°C.

Bioanalysis (LC-MS/MS):

Extraction: Protein precipitation with acetonitrile (1:3 ratio).

Column: C18 Reverse Phase (e.g., Waters BEH C18).

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Transition: Monitor m/z 384.1 → 190.1 (Quantifier).

Data Output Requirements: Calculate

,

,

,

, and Absolute Bioavailability (

).

Protocol B: Oncology Xenograft (Lung/Breast)
Recent evidence suggests (+)-hydrastine inhibits PAK4, a kinase involved in cytoskeletal

reorganization and metastasis [3].
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Model: BALB/c Nude Mice (Female, 6–8 weeks) Cell Line: A549 (Lung Adenocarcinoma) or

MDA-MB-231 (Breast).

Step-by-Step Protocol
Inoculation:

Harvest cells in log phase.

Resuspend

cells in 100 µL PBS/Matrigel (1:1).

Inject subcutaneously into the right flank.

Staging:

Monitor tumor growth until volume reaches 100–150 mm³ (approx. 10–14 days).

Randomize mice into groups (n=8/group) to ensure equal average tumor volume.

Treatment Regimen:

Vehicle Control: (0.5% CMC-Na) Daily PO.

Low Dose (+)-Hydrastine: 20 mg/kg Daily PO.

High Dose (+)-Hydrastine: 50 mg/kg Daily PO.

Positive Control: Cisplatin (5 mg/kg IP, once weekly).

Monitoring:

Measure tumor volume (

) every 3 days.

Weigh mice daily (toxicity indicator: >15% weight loss requires euthanasia).

Termination (Day 28):
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Euthanize via

.

Excise tumors, weigh, and fix in 10% formalin for IHC (Ki-67, Cleaved Caspase-3).
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Figure 2: Xenograft Workflow. From inoculation to endpoint analysis over a 6-week timeline.

Protocol C: Neuropharmacology (Seizure
Threshold)
This protocol is used to assess the convulsant liability of (+)-hydrastine or its ability to lower

the threshold for other chemoconvulsants (e.g., Pentylenetetrazol - PTZ).

Rationale: As a GABA-A antagonist, (+)-hydrastine will shift the PTZ dose-response curve to

the left.

Model: Swiss Albino Mice (Male, 20–25 g)

Pre-treatment: Administer (+)-Hydrastine (IP) at sub-convulsant doses (e.g., 0.05, 0.1

mg/kg) 30 minutes prior to challenge.

Challenge: Administer PTZ (60 mg/kg, SC) or infuse PTZ IV via tail vein (continuous infusion

method is more precise).

Scoring (Racine Scale):

Stage 0: No response.

Stage 1: Ear twitching.
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Stage 2: Myoclonic jerks.

Stage 3: Clonic seizure (forelimb clonus).

Stage 4: Tonic-clonic seizure (rearing/falling).

Stage 5: Tonic extension (hind limb extension) / Death.

Metric: Latency to Stage 3 and Stage 5 (seconds).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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